Chemical structure and properties of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate
Chemical structure and properties of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate
Advanced Scaffold Analysis for Medicinal Chemistry & Drug Design
Executive Summary
Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate (CAS: 1019403-26-9) is a high-value heterocyclic building block extensively utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Characterized by a tri-functionalized pyrazole core, it offers three distinct vectors for chemical diversification: the electrophilic C4-iodine handle for cross-coupling, the nucleophilic N1-nitrogen for alkylation, and the C3-ester for carbonyl transformations. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and strategic applications in fragment-based drug discovery (FBDD), particularly for kinase and enzyme inhibitor development.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate |
| Common Name | 4-Iodo-3-carbethoxy-5-methylpyrazole |
| CAS Registry Number | 1019403-26-9 |
| Molecular Formula | C₇H₉IN₂O₂ |
| Molecular Weight | 280.06 g/mol |
| SMILES | CCOC(=O)C1=NNC(C)=C1I |
| InChIKey | LXFPQKKHIGHBEX-UHFFFAOYSA-N |
Physical Characteristics
| Property | Value | Experimental Context |
| Appearance | White to off-white crystalline solid | Recrystallized from EtOAc/Hexanes |
| Melting Point | 113–114 °C | Validated via capillary method [1] |
| Solubility | DMSO, DMF, MeOH, DCM, EtOAc | Poor solubility in water and hexanes |
| pKa (calc) | ~10.5 (NH) | Acidic NH proton due to electron-withdrawing ester/iodine |
| Lipophilicity (LogP) | ~1.8 | Moderate lipophilicity suitable for CNS-active fragments |
Synthesis & Manufacturing Strategy
The synthesis of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a sequential process involving the construction of the pyrazole ring followed by regioselective electrophilic halogenation.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Step-wise synthetic pathway from commodity chemicals to the target iodinated scaffold.[2][3]
Validated Experimental Protocol
Step 1: Synthesis of Precursor (Ethyl 5-methyl-1H-pyrazole-3-carboxylate)
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Condensation: React acetone (1.0 eq) with diethyl oxalate (1.0 eq) in the presence of sodium ethoxide (1.1 eq) in ethanol at reflux to yield ethyl 2,4-dioxopentanoate.
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Cyclization: Treat the diketoester with hydrazine hydrate (1.0 eq) in acetic acid or ethanol. The reaction proceeds rapidly to form the pyrazole ring.
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Purification: Recrystallize from ethanol/water.
Step 2: Regioselective Iodination (The Critical Step) Rationale: The C4 position of the pyrazole ring is the most electron-rich site, making it susceptible to electrophilic aromatic substitution (SEAr). The presence of the electron-withdrawing ester at C3 and electron-donating methyl at C5 directs the halogen exclusively to C4.
Protocol:
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Dissolution: Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (10.0 g, 64.9 mmol) in DMF (50 mL) or Acetonitrile (100 mL).
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Reagent Addition: Add N-Iodosuccinimide (NIS) (16.0 g, 71.4 mmol, 1.1 eq) portion-wise at room temperature. Alternatively, Iodine (I₂) with Ceric Ammonium Nitrate (CAN) can be used as a green oxidant system.
-
Reaction: Stir at ambient temperature for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane) or LCMS (Target M+H = 281).
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Work-up: Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by color change from brown to yellow/colorless).
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Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
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Purification: The crude product is often pure enough (>95%). If necessary, purify via silica gel chromatography (Gradient: 0–50% EtOAc in Petroleum Ether) to afford the title compound as a white solid [2].[4]
Reactivity Profile & Strategic Applications
This scaffold is a "linchpin" molecule. Its reactivity is defined by the orthogonality of its three functional groups.
Divergent Synthesis Map (DOT Visualization)
Figure 2: Divergent reactivity profile showing the transformation of the core scaffold into diverse chemical libraries.
Key Transformations
A. Palladium-Catalyzed Cross-Coupling (C4 Functionalization)
The C4-iodine bond is highly reactive toward oxidative addition by Pd(0).
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids yields 4-arylpyrazoles. This is the primary route for synthesizing kinase inhibitors (e.g., c-Met, ALK inhibitors) where the pyrazole acts as a hinge binder.
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Sonogashira: Reaction with terminal alkynes introduces rigid linkers, often used to access fused bicyclic systems (e.g., pyrazolo[4,3-c]pyridines) via subsequent cyclization.
B. N-Alkylation (Regioselectivity Challenge)
Alkylation of the N1 position using alkyl halides (R-X) and base (K₂CO₃/Cs₂CO₃) typically results in a mixture of two regioisomers due to annular tautomerism:
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Isomer A: Alkyl group adjacent to the C5-Methyl.[2]
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Isomer B: Alkyl group adjacent to the C3-Ester.[2] Technical Insight: The ratio depends on the steric bulk of the alkylating agent and the solvent. Generally, alkylation occurs at the less sterically hindered nitrogen. However, the "lone pair" availability also plays a role. Rigorous structural assignment (NOESY NMR or X-ray) is required for N-alkylated derivatives [3].
C. Ester Manipulation
The C3-ethyl ester serves as a masked carboxylic acid.
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Hydrolysis: LiOH/THF/H₂O yields the free acid, which can be coupled to amines to form amides (common in fragment growing).
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Reduction: DIBAL-H yields the aldehyde or alcohol, opening routes to benzylic amines via reductive amination.
Safety & Handling (MSDS Highlights)
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Hazards: Classified as Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Storage: Store in a cool, dry place (2–8°C recommended). Light sensitive (iodine-carbon bond stability).
-
Handling: Use within a fume hood. Avoid contact with strong oxidizing agents.
References
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Sigma-Aldrich. Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate Product Specification. Link
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European Patent Office. Pyrazole derivatives as PRMT1 inhibitors and uses thereof. EP 2970134 B1. (2016). Link
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BenchChem. 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (2025). Link
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PubChem. Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate Compound Summary. CID 1019403-26-9. Link
Sources
- 1. Ethyl 4-iodo-5-methyl-1h-pyrazole-3-carboxylate [cymitquimica.com]
- 2. US8975417B2 - Pyrazolopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 3. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
